molecular formula C8H14O B076992 3-Octyn-1-ol CAS No. 14916-80-4

3-Octyn-1-ol

Cat. No.: B076992
CAS No.: 14916-80-4
M. Wt: 126.2 g/mol
InChI Key: LRZGRGVRZSDRTK-UHFFFAOYSA-N
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Description

3-Octyn-1-ol is a homopropargylic alcohol with the molecular formula C₈H₁₄O. It is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of an octyne chain, specifically at the third position of the carbon chain. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various other chemical compounds .

Scientific Research Applications

3-Octyn-1-ol has a wide range of applications in scientific research:

Safety and Hazards

3-Octyn-1-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Octyn-1-ol can be synthesized through several methods. One common method involves the reaction of 3-butyn-1-ol with 1-bromobutane. This reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 3-Octyn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Octyn-1-ol is unique due to its specific positioning of the hydroxyl group and the triple bond, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

oct-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZGRGVRZSDRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065828
Record name 3-Octyn-1-ol
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Molecular Weight

126.20 g/mol
Source PubChem
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CAS No.

14916-80-4
Record name 3-Octyn-1-ol
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Record name 3-Octyn-1-ol
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Record name 3-Octyn-1-ol
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Record name 3-Octyn-1-ol
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Record name Oct-3-yn-1-ol
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Record name 3-OCTYN-1-OL
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Synthesis routes and methods

Procedure details

Into the solution of the Grignard reagent obtained above and kept at 0° to 60° C., ethylene oxide is added dropwise preferably in an amount of 1.6 to 3 times by moles based on the starting butylacetylene and the reaction mixture is hydrolyzed by contacting with an aqueous acidic solution followed by distillation to give 3-octyn-1-ol (reaction (ii)). The yield is usually 80 to 85% of the theoretical value.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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